

1-(4-(2-Chlorophenoxy)butyl)piperazine SMILES and InChI key

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Compound of Interest

Compound Name: 1-[4-(2-Chlorophenoxy)butyl]piperazine

CAS No.: 401804-62-4

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An In-depth Technical Guide to 1-(4-(2-Chlorophenoxy)butyl)piperazine: Synthesis, Properties, and Pharmacological Context

Authored by: A Senior Application Scientist

Introduction

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents.^{[1][2]} Its unique physicochemical properties, including its basicity and ability to participate in hydrogen bonding, make it a versatile building block for compounds targeting the central nervous system (CNS).^[2] This guide provides a comprehensive technical overview of 1-(4-(2-Chlorophenoxy)butyl)piperazine, a molecule that combines the piperazine moiety with a chlorophenoxybutyl side chain. While specific experimental data for this exact compound is limited in publicly accessible literature, this document will leverage established chemical principles and data from analogous structures to provide a robust framework for its synthesis, characterization, and potential pharmacological evaluation.

This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthetic rationale, key physicochemical parameters, and the likely biological targets of this compound class.

Chemical Identity and Properties

The fundamental step in characterizing any chemical entity is to establish its precise identity and understand its physicochemical properties, which are critical determinants of its behavior in both chemical and biological systems.

SMILES: Clc1ccccc1OCCCCN2CCNCC2[3]

InChIKey: Based on the SMILES structure, the InChIKey is algorithmically generated to be ZJCDHMLTADGZBN-UHFFFAOYSA-N.

Physicochemical Data

Direct experimental values for the physicochemical properties of 1-(4-(2-Chlorophenoxy)butyl)piperazine are not readily available. However, computational models provide reliable estimates that are invaluable for guiding experimental design and predicting in vivo behavior.[4]

Property	Predicted Value	Data Source/Method
Molecular Formula	C ₁₄ H ₂₁ ClN ₂ O	(Calculated)
Molecular Weight	268.78 g/mol	(Calculated)[3]
XlogP	3.2	(Predicted)
Topological Polar Surface Area (TPSA)	24.5 Å ²	(Predicted)
Hydrogen Bond Donors	1	(Predicted)
Hydrogen Bond Acceptors	3	(Predicted)
pKa (most basic)	8.5 ± 0.3	(Predicted)

Note: Predicted values are generated using standard computational algorithms and should be confirmed experimentally.

The predicted XlogP suggests that 1-(4-(2-Chlorophenoxy)butyl)piperazine possesses moderate lipophilicity, a property that often correlates with good membrane permeability and potential for crossing the blood-brain barrier.[5] The TPSA is relatively low, which is also favorable for CNS penetration.[4] The predicted basicity is typical for a piperazine derivative and will significantly influence its solubility and interaction with biological targets.

Experimental Determination of Physicochemical Properties

For a comprehensive understanding, the following experimental protocols are recommended for the determination of key physicochemical properties.

Protocol 1: Determination of pKa by Potentiometric Titration

- **Sample Preparation:** Accurately weigh and dissolve approximately 10 mg of 1-(4-(2-Chlorophenoxy)butyl)piperazine in a 50:50 (v/v) solution of methanol and water.
- **Titration Setup:** Use a calibrated pH meter and a micro-burette containing a standardized solution of 0.1 M hydrochloric acid.
- **Titration:** Titrate the sample solution with the hydrochloric acid, recording the pH value after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point. The presence of two nitrogen atoms in the piperazine ring may result in two inflection points, corresponding to two pKa values.

Protocol 2: Determination of LogD by Shake-Flask Method

- **System Preparation:** Prepare a biphasic system of n-octanol and a phosphate buffer at a physiological pH of 7.4.
- **Sample Introduction:** Dissolve a known concentration of 1-(4-(2-Chlorophenoxy)butyl)piperazine in the buffered aqueous phase.

- **Equilibration:** Add an equal volume of n-octanol and shake the mixture vigorously for a predetermined period (e.g., 1 hour) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.
- **Quantification:** Determine the concentration of the compound in both phases using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- **Calculation:** The LogD is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

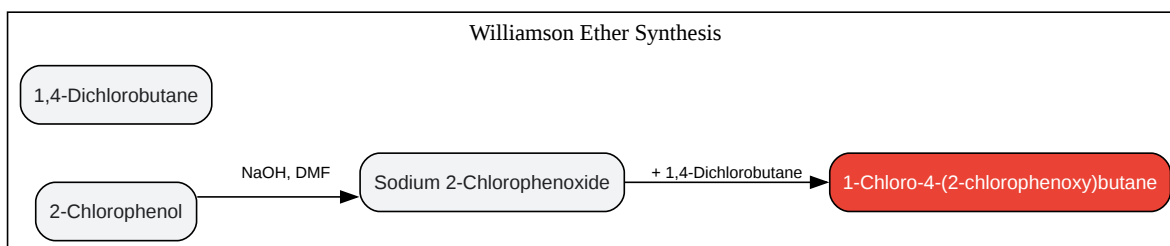
Synthesis of 1-(4-(2-Chlorophenoxy)butyl)piperazine

The synthesis of 1-(4-(2-Chlorophenoxy)butyl)piperazine can be logically approached through a convergent synthesis, involving the preparation of a key intermediate, 1-chloro-4-(2-chlorophenoxy)butane, followed by its reaction with piperazine. This strategy allows for flexibility and optimization of each synthetic step.

Part 1: Synthesis of 1-Chloro-4-(2-chlorophenoxy)butane

This intermediate can be synthesized via a Williamson ether synthesis, a robust and widely used method for forming ether linkages.[\[6\]](#)

Reaction Scheme:



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Caption: Synthesis of the key intermediate via Williamson ether synthesis.

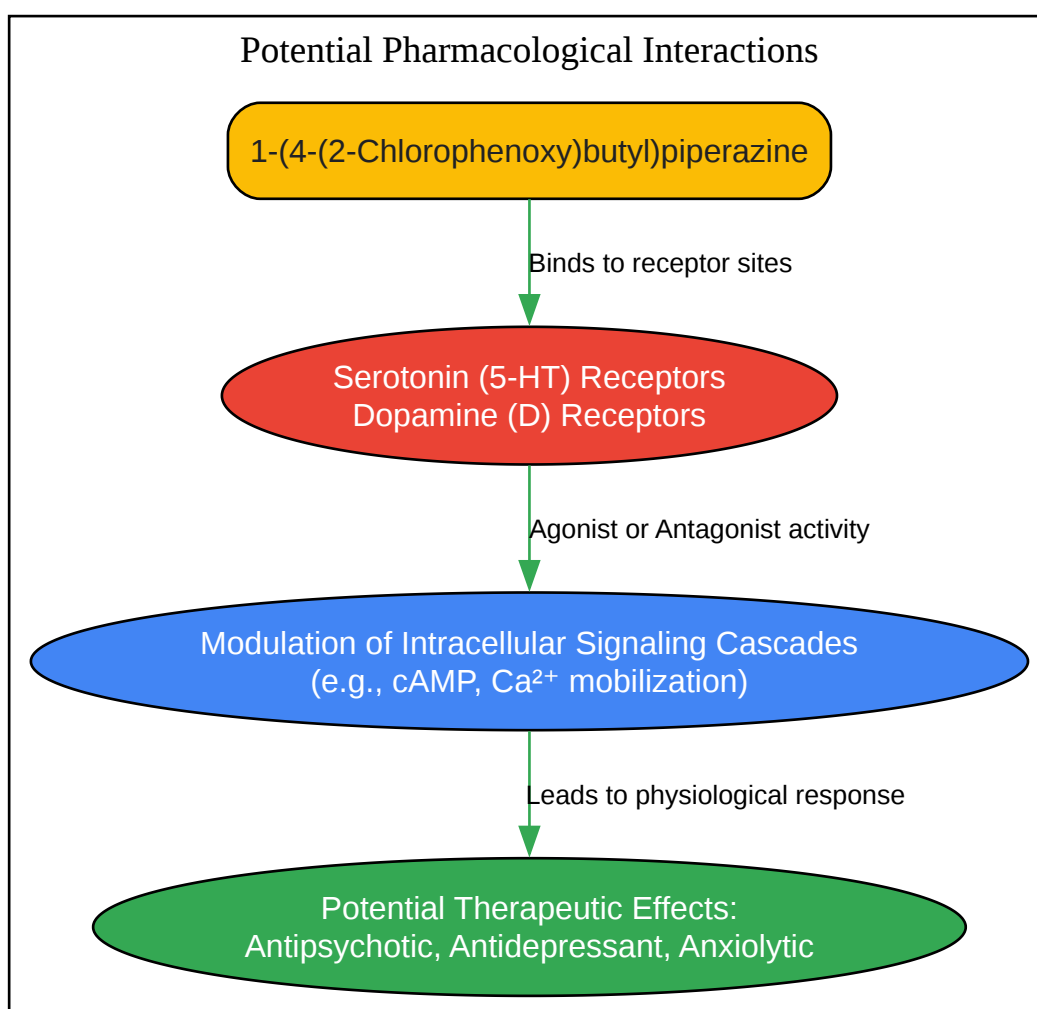
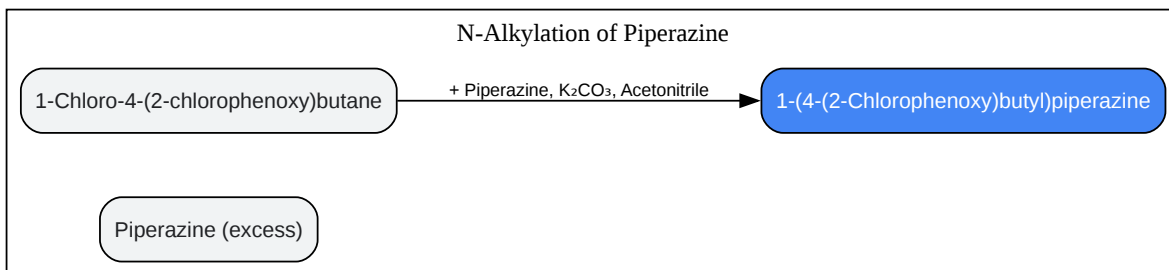
Experimental Protocol:

- **Formation of the Phenoxide:** In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chlorophenol (1.0 eq) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF). To this solution, add sodium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the sodium 2-chlorophenoxide.
- **Nucleophilic Substitution:** To the phenoxide solution, add 1,4-dichlorobutane (3.0 eq) and heat the reaction mixture to 80-90 °C. The use of an excess of the dihaloalkane minimizes the formation of the bis-ether byproduct.
- **Reaction Monitoring:** Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up and Purification:** After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 1-chloro-4-(2-chlorophenoxy)butane.

Part 2: N-Alkylation of Piperazine

The final step involves the N-alkylation of piperazine with the synthesized intermediate. To favor mono-alkylation, a large excess of piperazine is typically used.[7][8]

Reaction Scheme:



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Sources

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